![molecular formula C13H19NO4S B3373614 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid CAS No. 1008946-61-9](/img/structure/B3373614.png)
2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid
Übersicht
Beschreibung
2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid, also known as MDL-101,002, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of thioesters and has a molecular weight of 337.47 g/mol.
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid involves the inhibition of the activity of various enzymes involved in the inflammatory response. It has been found to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of lipoxygenase, which is responsible for the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have significant anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the production of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to have significant antioxidant properties, which may help to protect cells from oxidative damage. In addition, this compound has been found to have antitumor properties, which may make it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid in lab experiments is its high degree of purity, which makes it easier to study its effects. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is that it may not be suitable for in vivo studies due to its low bioavailability.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid. One potential direction is the development of more potent analogs of this compound that may have improved bioavailability and efficacy. Another potential direction is the study of the potential use of this compound in the treatment of various diseases such as cancer and inflammatory diseases. Additionally, the study of the potential side effects of this compound may also be an important future direction.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have significant anti-inflammatory, antioxidant, and antitumor properties. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-methylsulfanylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h8-10H,2-7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKQAQJOMIDECZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2CCCCC2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.